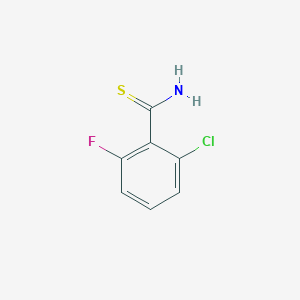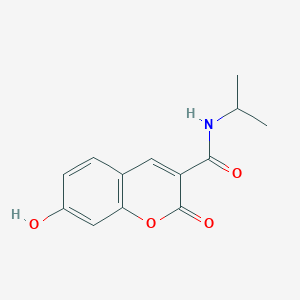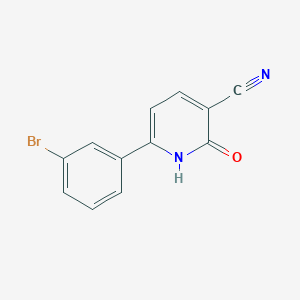
2-氯-6-氟苯-1-甲硫酰胺
描述
2-Chloro-6-fluorobenzene-1-carbothioamide is a chemical compound with the CAS Number: 769-05-1 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-fluorobenzene-1-carbothioamide consists of a benzene ring substituted with chlorine and fluorine atoms, and a carbothioamide group . The molecular weight is 189.64 .Physical And Chemical Properties Analysis
2-Chloro-6-fluorobenzene-1-carbothioamide is a powder at room temperature . It has a melting point of 161-162 degrees Celsius .科学研究应用
合成和化学性质
一种实用的合成方法2-氟-4-溴联苯,一种相关化合物,已被开发。这种合成对于氟比洛芬的制造具有重要意义,它突出了一种避免使用钯和有毒苯硼酸的方法,使其适用于大规模生产。该过程涉及重氮化和偶联反应,展示了一种可能被改编或作为合成化合物(如 2-氯-6-氟苯-1-甲硫酰胺)的基础的方法(Qiu et al., 2009).
晶体结构分析
对具有各种 N 供体配体的金属(II) 2-氟苯甲酸盐配合物的研究有助于理解影响目标分子形成的结构因素。本研究考察了单体、二聚体、离子性和聚合物结构,提供了对这些配合物的配位和结构多样性的见解。此类结构评估对于设计新化合物和了解其潜在相互作用和应用至关重要(Öztürkkan & Necefoğlu, 2022).
在材料科学和催化中的应用
过渡金属化合物的 NEXAFS 研究,包括氧化物、氮化物、碳化物和硫化物,阐明了它们的电子和结构性质。本研究强调了理解键合环境、配位数和晶体结构对于开发具有特定化学反应性的材料的重要性。此类研究与催化剂、材料科学应用和环境科学的发展相关,可能与 2-氯-6-氟苯-1-甲硫酰胺等化合物的研究一致(Chen, 1998).
安全和危害
属性
IUPAC Name |
2-chloro-6-fluorobenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNS/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASRTWJCHNSTFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=S)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluorobenzene-1-carbothioamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{1-[2-(2,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B363514.png)

![2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylca rboxamide](/img/structure/B363518.png)
![N-butyl-2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}-N-methylacetamide](/img/structure/B363519.png)
![N-(3,5-dimethylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B363522.png)
![N-butyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-methy lacetamide](/img/structure/B363523.png)
![2-{2-[2-(2-Chlorophenoxy)ethylthio]benzimidazolyl}acetic acid](/img/structure/B363527.png)
![1-(4-butylphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B363531.png)
![N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide](/img/structure/B363532.png)
![2-furyl-N-{[1-(2-oxo-2-pyrrolidinylethyl)benzimidazol-2-yl]ethyl}carboxamide](/img/structure/B363534.png)
![4-methoxy-N-[4-(5,6,7,8-tetrahydro-2-naphthalenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B363536.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide](/img/structure/B363538.png)
![4-[(2-butoxybenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B363556.png)
